molecular formula C21H18N4O3 B2718134 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide CAS No. 863020-14-8

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide

Cat. No. B2718134
M. Wt: 374.4
InChI Key: HFZWADCZYGXMFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide” is a complex organic compound that contains an imidazo[1,2-a]pyrimidine core . This core structure has been receiving significant attention in the synthetic chemistry community due to its wide range of applications in medicinal chemistry .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines involves various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, and aza-Michael–Mannich reaction . The mechanisms for these reactions are also discussed to observe the formation of this heterocyclic moiety .


Molecular Structure Analysis

The molecular structure of “N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide” is complex and involves a variety of atomic interactions. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) were obtained by the b3lyp/6–31G method .


Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines have been synthesized through different chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .

properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-27-18-9-4-8-16(19(18)28-2)20(26)23-15-7-3-6-14(12-15)17-13-25-11-5-10-22-21(25)24-17/h3-13H,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFZWADCZYGXMFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2,3-dimethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.